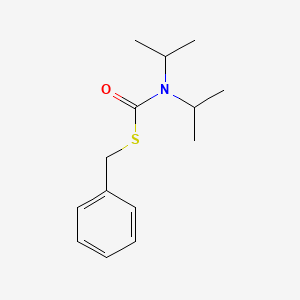
S-Benzyl dipropan-2-ylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl dipropan-2-ylcarbamothioate: is an organic compound that belongs to the class of thiocarbamates. Thiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The compound features a benzyl group attached to a dipropan-2-ylcarbamothioate moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dipropan-2-ylcarbamothioate can be achieved through a multi-step process. One common method involves the reaction of benzyl chloride with dipropan-2-ylamine to form the corresponding benzylamine derivative. This intermediate is then reacted with carbon disulfide and a suitable base to yield the desired thiocarbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by their reaction under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: S-Benzyl dipropan-2-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiocarbamate group to corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiocarbamate moieties, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiocarbamates and benzyl derivatives.
Scientific Research Applications
S-Benzyl dipropan-2-ylcarbamothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Benzyl dipropan-2-ylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
S-Benzyl dithiocarbamates: These compounds share a similar thiocarbamate structure but differ in their substituents and specific properties.
S-Benzyl thioureas: These compounds have a similar benzyl group but feature a thiourea moiety instead of a thiocarbamate.
Uniqueness: S-Benzyl dipropan-2-ylcarbamothioate is unique due to its specific combination of a benzyl group and a dipropan-2-ylcarbamothioate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
51230-15-0 |
|---|---|
Molecular Formula |
C14H21NOS |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
S-benzyl N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-11(2)15(12(3)4)14(16)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
InChI Key |
ZQRWNVSMSGMKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















